molecular formula C24H16Cl2N6O3 B11322409 N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide

N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide

Cat. No.: B11322409
M. Wt: 507.3 g/mol
InChI Key: IYHYUKZUKWDUEM-UHFFFAOYSA-N
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Description

N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrimidine ring, and is substituted with chlorophenyl and nitrobenzamide groups. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazole ring, followed by the fusion with a pyrimidine ring, and subsequent substitution with chlorophenyl and nitrobenzamide groups. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to optimize the yield and purity of the final product .

Chemical Reactions Analysis

N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It exhibits biological activities such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including enzyme inhibition and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms involved .

Comparison with Similar Compounds

N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE can be compared with other triazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C24H16Cl2N6O3

Molecular Weight

507.3 g/mol

IUPAC Name

N-[5,7-bis(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide

InChI

InChI=1S/C24H16Cl2N6O3/c25-17-8-4-14(5-9-17)20-13-21(15-6-10-18(26)11-7-15)31-24(27-20)29-23(30-31)28-22(33)16-2-1-3-19(12-16)32(34)35/h1-13,21H,(H2,27,28,29,30,33)

InChI Key

IYHYUKZUKWDUEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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